4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[Benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfonamide derivative featuring a benzothiazole core substituted with 4,7-dimethoxy groups and a benzamide-linked sulfamoyl moiety. The compound’s structure integrates a sulfamoyl group (benzyl(methyl)sulfamoyl) at the para position of the benzamide, coupled with a 1,3-benzothiazole ring system modified with methoxy groups at positions 4 and 5.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-27(15-16-7-5-4-6-8-16)34(29,30)18-11-9-17(10-12-18)23(28)26-24-25-21-19(31-2)13-14-20(32-3)22(21)33-24/h4-14H,15H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODZUKCNAFULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The benzamide moiety can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine. The sulfonamide group is then added through a sulfonylation reaction using a sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 4,7-dimethoxy-1,3-benzothiazole core and benzyl(methyl)sulfamoyl substituent. Below is a comparative analysis with structurally related compounds:
Functional Comparisons
Antifungal Activity :
- LMM5 exhibits direct antifungal efficacy against C. albicans (MIC = 8 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s additional methoxy group may enhance membrane permeability or target affinity, though empirical validation is needed.
- Triazole Derivatives () rely on halogenated sulfonyl groups for activity, but their benzothiazole-free structures may limit specificity compared to the target compound .
- Structural Impact on Bioavailability: The 4,7-dimethoxy groups in the target compound likely increase lipophilicity (higher calculated XlogP vs. Diethylsulfamoyl in ’s compound reduces steric hindrance compared to the target’s benzyl(methyl)sulfamoyl, possibly altering enzyme-binding kinetics .
Synthetic Complexity :
Research Findings and Mechanistic Insights
Thioredoxin Reductase Inhibition :
LMM5 and LMM11 inhibit C. albicans thioredoxin reductase (Trr1), disrupting redox balance and inducing fungal apoptosis . The target compound’s benzothiazole moiety may enhance π-π stacking with Trr1’s FAD cofactor, improving inhibitory potency.Spectroscopic and Computational Data :
- IR and NMR studies () confirm tautomeric stability in triazole derivatives, a factor critical for maintaining activity. The target compound’s benzothiazole-thione tautomer (if present) could similarly stabilize interactions .
- Computational docking (unreported for the target compound but used for LMM5/LMM11) could predict binding modes to Trr1, guiding further optimization .
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 497.58 g/mol. The structure features a benzamide backbone with a sulfamoyl group and a benzothiazole moiety, contributing to its diverse biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.58 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Biological Activity
Research indicates that compounds similar to This compound exhibit notable biological activities. Key findings include:
- Kinase Inhibition : Compounds in this class have shown inhibitory effects on various kinases such as JNK2 and JNK3, which are critical in regulating apoptosis and inflammation. For instance, related compounds have demonstrated IC50 values around 6.5 to 6.7 μM against JNK3 .
- Anticancer Activity : Some derivatives have exhibited promising anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study conducted on the effects of similar benzothiazole derivatives showed significant inhibition of cancer cell growth in vitro, with mechanisms involving apoptosis induction.
- Study 2 : Another research highlighted the anti-inflammatory potential of sulfamoyl derivatives in animal models, demonstrating reduced edema and inflammatory markers.
Synthesis Methods
The synthesis of This compound typically involves multiple steps including:
- Formation of the benzothiazole core.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Final coupling with the benzamide moiety.
These methods underline the complexity involved in synthesizing this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
